molecular formula C8H7BrF2O B3012515 3-Bromo-5-(difluoromethyl)anisole CAS No. 1261476-12-3

3-Bromo-5-(difluoromethyl)anisole

Cat. No.: B3012515
CAS No.: 1261476-12-3
M. Wt: 237.044
InChI Key: CGSJUAMVYSGFOQ-UHFFFAOYSA-N
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Description

The Strategic Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, synthetic molecules containing carbon-fluorine bonds, are of immense strategic importance in contemporary chemical research. cas.cnchinesechemsoc.org Fluorine's high electronegativity and small atomic size impart unique properties to organic molecules. nih.govresearchgate.net The introduction of fluorine can significantly alter a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and membrane permeability. chinesechemsoc.orgresearchgate.net These modifications are often beneficial, leading to enhanced performance in a variety of applications.

In the pharmaceutical industry, approximately 20% of all marketed drugs contain at least one fluorine atom. cas.cn The strategic placement of fluorine can lead to improved drug efficacy by enhancing binding affinity to target proteins and increasing metabolic stability, which prolongs the drug's action in the body. nih.govresearchgate.net Similarly, in agrochemicals, fluorinated compounds often exhibit enhanced potency and better environmental profiles. cas.cn The development of new methods for fluorination and fluoroalkylation remains a highly active area of research, aiming for more efficient, safer, and environmentally friendly processes. cas.cnchinesechemsoc.org

Distinctive Contributions of Difluoromethyl (CF2H) Functionalities to Molecular Design and Reactivity

The difluoromethyl (CF2H) group is a particularly interesting functionality in the design of new molecules. nih.govnih.gov It is often considered a lipophilic bioisostere of hydroxyl (OH) or thiol (SH) groups, meaning it can replace these groups in a molecule while maintaining or improving its biological activity. nih.govrsc.org This is a valuable strategy in drug discovery, as the CF2H group is metabolically more stable than the groups it replaces. nih.gov

A key feature of the CF2H group is its ability to act as a hydrogen bond donor. nih.govtandfonline.com This property can enhance the binding of a drug molecule to its biological target. nih.govnih.gov The CF2H group can also influence the conformation of a molecule through the formation of intramolecular hydrogen bonds, which can be crucial for biological activity. nih.gov Furthermore, the incorporation of a CF2H group can modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov Research has shown that the difluoroanisole (PhOCF2H) moiety, for instance, can offer a better balance of properties, including lipophilicity and permeability, compared to the more commonly used trifluoroanisole (PhOCF3). nih.gov

Contextualization of 3-Bromo-5-(difluoromethyl)anisole within the Field of Halogenated Fluoroanisoles

This compound is a member of the halogenated fluoroanisole family of compounds. Anisole (B1667542) itself is a simple aromatic ether, and its derivatives are common building blocks in organic synthesis. Halogenated fluoroanisoles, which contain both halogen (e.g., bromine, chlorine) and fluorine atoms attached to the anisole core, are of particular interest due to the combined electronic effects of these substituents.

The bromine atom in this compound provides a reactive handle for further chemical transformations, such as cross-coupling reactions, which are widely used to build more complex molecules. evitachem.com The difluoromethyl group, as discussed, imparts unique electronic and steric properties. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the reactivity of the aromatic ring. The interplay of these three functional groups on the anisole ring makes this compound a valuable intermediate in the synthesis of new materials and potential pharmaceutical agents. evitachem.com The study of such molecules contributes to a deeper understanding of structure-property relationships in halogenated and fluorinated aromatic systems.

Interactive Data Table: Properties of Related Anisole Compounds

Compound NameCAS NumberMolecular FormulaKey Characteristics
m-Bromoanisole585-79-5C7H7BrOLiquid at room temperature, used in organic synthesis.
2-Fluoroanisole321-28-8C7H7FOFlammable liquid, used as a reagent in chemical research. ottokemi.com
3-Fluoroanisole456-49-5C7H7FOBuilding block for more complex fluorinated compounds. sigmaaldrich.com
3-Bromo-2-fluoroanisole295376-21-5C7H6BrFOHalogenated nature makes it of interest in synthetic organic chemistry. cymitquimica.com
3-Bromo-5-(difluoromethoxy)anisole1261446-31-4C8H7BrF2O2Used for research purposes, particularly in medicinal chemistry. smolecule.combldpharm.com
3-Bromo-5-(trifluoromethyl)anisole401-74-1C8H6BrF3OIntermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Bromo-6-(difluoromethyl)anisoleNot AvailableC8H7BrF2OIntermediate for synthesizing pharmaceutical compounds. evitachem.com

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJUAMVYSGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Bromo 5 Difluoromethyl Anisole and Analogous Structures

Advanced Approaches for the Regioselective Installation of the Difluoromethyl Moiety

Direct difluoromethylation methods are highly sought after as they offer more efficient synthetic routes compared to multi-step sequences. rsc.org These advanced strategies can be broadly categorized into transition metal-catalyzed cross-coupling reactions and radical-based protocols.

Transition metal catalysis provides a powerful toolkit for the formation of carbon-fluorine and carbon-carbon bonds. Palladium, copper, and nickel are the most prominent metals employed to catalyze the cross-coupling of aryl electrophiles (such as aryl halides) with a difluoromethyl source.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While oxidative addition of aryl halides to Pd(0) is generally efficient, a significant challenge in palladium-catalyzed difluoromethylation lies in the transmetalation step to transfer the CF2H group to the Pd(II) center. semanticscholar.orgrsc.org Despite this hurdle, several effective systems have been developed.

Researchers have identified that catalysts featuring bulky, electron-rich phosphine (B1218219) ligands can facilitate the difluoromethylation of aryl chlorides and bromides. nsf.gov For instance, systems like Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂ have been successfully used to couple various aryl chlorides and bromides with trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) in the presence of cesium fluoride (B91410) (CsF). nsf.gov An example demonstrating the applicability to an anisole (B1667542) derivative is the successful difluoromethylation of 4-chloroanisole. nsf.gov Another approach involves a cooperative dual palladium/silver catalyst system for the direct difluoromethylation of aryl bromides and iodides with TMSCF₂H. cas.cn Furthermore, difluoromethylgold(I) complexes have been explored as "transmetalation shuttles" to transfer the CF₂H group to a palladium catalyst in the coupling with aryl iodides. acs.org

Table 1: Examples of Palladium-Catalyzed Difluoromethylation of Aryl Halides

Aryl Halide Catalyst System Reagent Conditions Yield (%) Reference
4-Chloroanisole Pd(PtBu₃)₂ (5 mol%) TMSCF₂H (2 equiv), CsF (2 equiv) Dioxane, 120 °C, 16 h 81 nsf.gov
4-Chlorobiphenyl Pd(dba)₂ (3 mol%), BrettPhos (4.5 mol%) TMSCF₂H (2 equiv), CsF (2 equiv) Dioxane, 120 °C, 16 h 95 nsf.gov
4-Bromoacetophenone [Pd(allyl)Cl]₂ / BrettPhos Aryldifluoromethyl trimethylsilane DME, 100 °C 85 nih.gov

Copper-catalyzed or -mediated difluoromethylation has emerged as a practical alternative, particularly for aryl iodides. rsc.org A seminal report by Hartwig and co-workers detailed the first direct copper-mediated difluoromethylation of aryl iodides using a simple system of CuI, CsF, and TMSCF₂H. rsc.orgnih.govacs.org A key finding was that an excess of the difluoromethyl source is necessary to form a more stable disubstituted cuprate (B13416276) complex, [Cu(CF₂H)₂]⁻, which is the active difluoromethylating species, overcoming the inherent instability of the simple CuCF₂H complex. rsc.orgnih.govacs.org

This method demonstrates broad functional group tolerance and is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides. rsc.orgnih.govacs.org Later work by Mikami and others showed that pre-formed zinc-based difluoromethyl reagents, such as [(DMPU)₂Zn(CF₂H)₂], can be used in copper-catalyzed reactions, where transmetalation from zinc to copper generates the active cuprate species. semanticscholar.orgrsc.orgresearchgate.net These reactions proceed efficiently without the need for additional ligands for the copper catalyst. researchgate.net

Table 2: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides

Aryl Iodide Copper System Reagent Conditions Yield (%) Reference
1-Butyl-4-iodobenzene CuI (1 equiv) TMSCF₂H (5 equiv), CsF (3 equiv) NMP, 100 °C, 24 h 89 nih.govacs.org
4-Iodoanisole CuI (1 equiv) TMSCF₂H (5 equiv), CsF (3 equiv) NMP, 100 °C, 24 h 85 nih.govacs.org
Methyl 4-iodobenzoate CuI (1 equiv) TMSCF₂H (2 equiv), KF (2 equiv) DMF, RT, 12 h 92 rsc.org

Nickel catalysis offers a cost-effective and powerful strategy for difluoromethylation, notably enabling the use of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. nih.govresearchgate.net A significant breakthrough is the nickel-catalyzed reductive cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial chemical. nih.govresearchgate.net

The reaction typically employs a NiCl₂ catalyst, a ligand (such as a bipyridine derivative), and a stoichiometric reductant like zinc dust. nih.govresearchgate.net Additives such as MgCl₂ and DMAP have been found to be critical for reaction efficiency. researchgate.net This method features mild reaction conditions and a broad substrate scope, including the late-stage functionalization of complex pharmaceuticals. nih.govrsc.org The scalability of the process has also been demonstrated, making it attractive for larger-scale synthesis. nih.gov

Table 3: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Chlorides

Aryl Chloride Catalyst System Reagent Conditions Yield (%) Reference
4-Chloroanisole NiCl₂ (10 mol%), L4 (5 mol%), Zn (3 equiv) ClCF₂H (6.5 equiv) DMA, 60 °C, 20 h 85 nih.govresearchgate.net
2-Chloronaphthalene NiCl₂ (10 mol%), L4 (5 mol%), Zn (3 equiv) ClCF₂H (6.5 equiv) DMA, 60 °C, 20 h 92 nih.govresearchgate.net
4'-Chloroacetophenone NiCl₂ (10 mol%), L4 (10 mol%), Zn (3 equiv) ClCF₂H (6.5 equiv) DMA, 60 °C, 20 h 98 nih.govresearchgate.net

The mechanisms of transition metal-mediated difluoromethylation reactions are intricate and vary depending on the metal and reagents used.

Palladium: The catalytic cycle is generally believed to follow the standard cross-coupling pathway: oxidative addition of the aryl halide to a Pd(0) species to form an Ar-Pd(II)-X complex, followed by transmetalation with a difluoromethylating agent, and concluding with reductive elimination to form the Ar-CF₂H product and regenerate the Pd(0) catalyst. rsc.org The transmetalation step is often rate-limiting. semanticscholar.orgrsc.org Notably, the reductive elimination of Ar–CF₂H from a Pd(II) center is considered to be more facile than that of the analogous Ar–CF₃ group. rsc.org

Copper: For copper-mediated reactions using TMSCF₂H, the mechanism involves the initial formation of a copper(I) difluoromethyl species (CuCF₂H). nih.govacs.org This species is unstable but can be converted to a more stable and more reactive higher-order cuprate, [Cu(CF₂H)₂]⁻, in the presence of excess TMSCF₂H and a fluoride source. rsc.orgnih.gov This cuprate then reacts with the aryl iodide. While radical pathways are sometimes considered, experiments involving radical clock substrates have provided evidence against the intermediacy of free aryl radicals in many cases. nih.govescholarship.org

Nickel: The nickel-catalyzed coupling of aryl chlorides with ClCF₂H is proposed to proceed via a pathway involving a difluoromethyl radical. nih.govresearchgate.netthieme-connect.de The cycle is thought to begin with the oxidative addition of the aryl chloride to Ni(0) to form an Ar-Ni(II)-Cl complex. This complex then reacts with a difluoromethyl radical (•CF₂H), which is generated from the reaction of ClCF₂H with the nickel catalyst system, to form the difluoromethylated product through a reductive elimination-like step. researchgate.net This radical mechanism distinguishes it from pathways involving difluorocarbene intermediates. nih.govresearchgate.net

Radical-based methods provide a complementary approach for installing the difluoromethyl group, often operating under mild conditions and exhibiting unique reactivity and selectivity. rsc.org These methods typically involve the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to an aromatic ring.

The •CF₂H radical can be generated from various sources through processes like single-electron oxidation (e.g., from Zn(SO₂CF₂H)₂) or photocatalytic activation. rsc.org Minisci-type radical chemistry is a particularly effective strategy for the C–H difluoromethylation of electron-deficient (hetero)arenes. rsc.org For example, Baran and co-workers developed a method using Zn(SO₂CF₂H)₂ that selectively difluoromethylates the most electron-deficient carbons of heterocycles. rsc.org

Photocatalysis has also emerged as a powerful tool for generating •CF₂H radicals under visible light irradiation. rsc.org Reagents such as pyridinium (B92312) or quinolinium complexes, formed from N-oxides and difluoroacetic anhydride, can serve as radical precursors upon photoactivation. rsc.org An alternative strategy involves using the chlorodifluoromethyl radical (•CF₂Cl) as an electrophilic surrogate for the nucleophilic •CF₂H radical. cas.cn Sodium chlorodifluoromethanesulfinate (ClCF₂SO₂Na) has been developed as a scalable reagent that generates the •CF₂Cl radical, which can then be used for the chemo- and regioselective chlorodifluoromethylation of arenes. cas.cn

Radical-Based Difluoromethylation Protocols

Generation and Reactivity of Difluoromethyl Radicals

The difluoromethyl radical (•CF2H) is a highly reactive intermediate crucial for creating molecules with a difluoromethyl group. ontosight.ai This radical's high reactivity is due to an unpaired electron on the carbon atom. ontosight.ai The two fluorine atoms significantly influence its properties by withdrawing electron density, which can stabilize the radical to some extent while also making it more electrophilic. ontosight.ai

These radicals can be generated from various precursors. Common methods include the decomposition of compounds like difluoromethyl iodide (CF2HI) or difluoromethyl bromide (CF2HBr) under radical-inducing conditions. ontosight.ai Other notable precursors for generating difluoromethyl radicals are shown in the table below. Several reagents can act as precursors to the •CF2H radical through processes like single-electron oxidation or reduction, and radical abstraction. rsc.org For instance, zinc difluoromethylsulfinate (Zn(SO2CF2H)2) can generate the radical via single-electron oxidation. rsc.orgmdpi.com

Once formed, the difluoromethyl radical can participate in several types of reactions, including addition to double bonds (alkenes), abstracting hydrogen atoms from other molecules, and substitution reactions. ontosight.ai The electrophilic nature of the •CF2H radical influences its reactivity towards different substrates. ontosight.ai For example, due to its electrophilic character, it reacts more readily with electron-rich molecules. beilstein-journals.org

Table 1: Selected Precursors for Difluoromethyl Radical Generation

Precursor Compound Generation Method Reference
Difluoromethyl iodide (CF2HI) Decomposition under radical conditions ontosight.ai
Difluoromethyl bromide (CF2HBr) Decomposition under radical conditions ontosight.airsc.org
Zinc difluoromethylsulfinate (Zn(SO2CF2H)2) Single-electron oxidation rsc.orgmdpi.com
Chlorodifluoromethane (ClCF2H) Reaction with a suitable initiator rsc.org
Photoredox Catalysis in Difluoromethylation

Visible light photoredox catalysis has become a powerful method for generating difluoromethyl radicals under mild conditions. nih.govresearchgate.net This technique avoids the need for harsh reagents or high temperatures often associated with traditional radical reactions. nih.gov The process typically involves a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate the difluoromethyl radical from a suitable precursor. nih.govbohrium.com

A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like eosin (B541160) Y, have been effectively used in these transformations. researchgate.net For example, the photocatalyst fac-Ir(ppy)3 is commonly used to activate precursors for difluoromethylation. nih.gov

This methodology has been successfully applied to the difluoromethylation of a wide range of organic molecules, including heteroarenes. acs.orgmdpi.comnih.gov The choice of photocatalyst and difluoromethylating agent is critical for the success of the reaction. mdpi.com For instance, the combination of a photocatalyst with a reagent like PPh3(CF2H)2 has been used for the direct C-H difluoromethylation of heterocycles. acs.orgnih.gov In some cases, additives can be used to promote the formation of the radical species. For example, the use of AgOTf was found to be key for the successful fluorosulfonyldifluoromethylation of aromatic compounds. bohrium.com

Electrochemical Difluoromethylation Techniques

Electrochemical methods offer an alternative pathway for the introduction of the difluoromethyl group. acs.org These techniques utilize controlled redox conditions to generate the difluoromethylating species, often avoiding the need for specialized and potentially harsh chemical reagents. acs.org

Electrochemical strategies can facilitate chemo- and regioselective radical-mediated transformations that are often difficult to achieve with other methods. acs.org For example, electrochemical C-H difluoromethylation of acrylamides has been accomplished using CF2HSO2NHNHBoc as the difluoromethyl radical precursor. rsc.org Furthermore, electrochemical approaches have been explored for the defluorinative difluoromethylation, where abundant trifluoromethyl (CF3) precursors are converted into difluoromethyl (CF2H) compounds by leveraging C-F bond activation. acs.orgchinesechemsoc.org

Selective electrochemical fluorination is typically carried out in aprotic solvents containing fluoride ions, and the electrolysis is conducted at a constant potential that is slightly higher than the substrate's first oxidation potential. nih.gov While promising, challenges related to selectivity and scalability of these electrochemical methods remain. acs.org

Stepwise Synthetic Routes to Difluoromethylated Aromatic Systems

The synthesis of difluoromethylated aromatic compounds can be achieved through multi-step sequences. rsc.orgresearchgate.net These routes often involve the initial introduction of a functional group that is later converted into the difluoromethyl group.

One such strategy involves the coupling of an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. rsc.org This is followed by a subsequent chemical transformation to yield the final difluoromethylated arene. rsc.org Another approach involves the preparation of dichloromethyl ethers from formate (B1220265) esters, followed by a chlorine/fluorine exchange reaction to form the corresponding difluoromethyl ethers. researchgate.net

A two-step synthesis for 3-difluoromethylated 2,3-dihydrobenzoheteroles has been developed, which starts with the reaction of ortho-heterosubstituted bromobenzenes with 3-bromo-3,3-difluoropropene, followed by an intramolecular radical cyclization. acs.org These stepwise methods can offer a high degree of control over the final structure of the molecule. rsc.org

Difluoroacylation Reactions on Electron-Rich Aromatic Substrates

Direct difluoroacylation of aromatic compounds is a less common but viable method. The reactivity in such reactions is highly dependent on the nature of the aromatic substrate. Electron-rich aromatic systems, like anisole derivatives, are generally more susceptible to electrophilic attack.

While direct difluoroacylation methods are not extensively documented, the related difluoromethylation of electron-deficient alkenes has been achieved. beilstein-journals.org In the context of aromatic systems, the introduction of a difluoromethyl group onto an isoxazole (B147169) ring has been demonstrated, where a strong electron-withdrawing group on the ring was essential for the reaction to proceed. scienceopen.com This suggests that direct difluoroacylation of electron-rich anisole derivatives would likely require specific catalytic systems to facilitate the transformation.

Regioselective Bromination Strategies for Anisole Derivatives

The introduction of a bromine atom at a specific position on the anisole ring is a critical step in the synthesis of 3-bromo-5-(difluoromethyl)anisole. The methoxy (B1213986) group (-OCH3) of anisole is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, achieving bromination at the meta position requires carefully chosen reagents and conditions.

Electrophilic Aromatic Bromination with Specialized Reagents (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. wku.eduorganic-chemistry.org It is considered a more environmentally friendly and safer alternative to molecular bromine. wku.edunsf.gov

The regioselectivity of bromination with NBS can be influenced by various factors, including the solvent, temperature, and the presence of catalysts or additives. organic-chemistry.orgresearchgate.net For activated aromatic compounds like anisole, NBS typically leads to para-bromination. wku.eduorganic-chemistry.org To achieve bromination at a different position, such as the meta-position relative to the methoxy group in the target molecule, the directing effect of the difluoromethyl group must be considered. The difluoromethyl group is electron-withdrawing and will direct incoming electrophiles to the meta position.

In the synthesis of this compound, the bromination step would likely be performed on the 1-(difluoromethyl)-3-methoxybenzene (B12069691) intermediate. In this case, both the methoxy and difluoromethyl groups would influence the position of the incoming bromine atom. The methoxy group directs ortho- and para-, while the difluoromethyl group directs meta-. The bromine would therefore be directed to a position that is ortho to the methoxy group and meta to the difluoromethyl group.

Recent studies have focused on enhancing the reactivity and selectivity of NBS. For instance, using NBS in combination with a catalytic amount of mandelic acid in aqueous conditions has been shown to promote highly regioselective aromatic bromination at room temperature. organic-chemistry.org Other methods involve the use of visible-light photoredox catalysis to activate NBS, which can lead to reduced reaction times. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(difluoromethyl)-3-methoxybenzene
3-bromo-3,3-difluoropropene
N-Bromosuccinimide (NBS)
Difluoromethyl iodide (CF2HI)
Difluoromethyl bromide (CF2HBr)
Zinc difluoromethylsulfinate
Chlorodifluoromethane
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
PPh3(CF2H)2
CF2HSO2NHNHBoc
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate
Eosin Y
fac-Ir(ppy)3
AgOTf
Mandelic acid

Controlled Dihalogenation Protocols for Anisole Frameworks

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of substitution reactions. The anisole framework, characterized by the electron-donating methoxy (-OCH₃) group, presents a distinct set of challenges and opportunities for electrophilic halogenation.

The methoxy group is a powerful ortho-, para-directing group, meaning it activates the positions ortho (C2, C6) and para (C4) to electrophilic attack. wikipedia.org Conversely, the difluoromethyl group (-CHF₂), while less deactivating than the trifluoromethyl group (-CF₃), is an electron-withdrawing, meta-directing group. acs.org The synthesis of a 3,5-disubstituted anisole, therefore, cannot typically be achieved by direct dihalogenation of anisole itself, as the initial halogenation overwhelmingly favors the para position. acs.orgacs.org

Subsequent halogenation of a monosubstituted anisole is governed by the combined directing effects of the existing substituents. For instance, the bromination of 4-bromoanisole (B123540) is a complex process influenced by various brominating agents (e.g., Br₂, HOBr, BrCl), with the rate and regioselectivity being highly dependent on reaction conditions such as pH. nih.gov

Research into the halogenation of substituted phenols and anisoles provides insight into the regiochemical outcomes. Studies on the bromination of 3-(trifluoromethyl)phenol, a compound electronically similar to 3-(difluoromethyl)anisole, show that the trifluoromethyl group directs incoming electrophiles to its meta positions (positions 2, 4, 6 relative to the phenol). acs.org When both an activating and a deactivating group are present, the position of the incoming electrophile is a result of their synergistic or antagonistic effects.

Achieving a 1,3,5-substitution pattern as seen in this compound often requires starting with a precursor that already possesses a meta-relationship between substituents or employing more advanced synthetic strategies to override the natural directing effects of the methoxy group. Direct, controlled dihalogenation of anisole to yield a 3,5-isomer is generally not a viable primary pathway due to these inherent electronic influences.

Starting MaterialReagent(s)Major Product(s)ObservationsReference
AnisoleNBS, HFIP4-BromoanisoleHigh para-selectivity. acs.org
3-MethylanisoleNBS, HFIP4-Bromo-3-methylanisoleBromination occurs para to the methoxy group. acs.org
3-(Trifluoromethyl)phenolBr₂ in CCl₄2-Bromo-5-(trifluoromethyl)phenol, 4-Bromo-3-(trifluoromethyl)phenolMixture of isomers formed, directed by both groups. acs.org
AnisoleBr₂, HOBr, BrCl (aqueous)2-Bromoanisole, 4-BromoanisoleRegioselectivity depends on the specific brominating species and pH. nih.gov

Convergent and Sequential Synthetic Pathways for this compound Construction

The assembly of complex molecules like this compound can be approached through two primary strategies: sequential (or linear) synthesis and convergent synthesis. wikipedia.orgscholarsresearchlibrary.com A sequential synthesis involves the stepwise modification of a single starting material, building up the molecule one reaction at a time. orgsyn.org In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in one or more final steps. wikipedia.orgscholarsresearchlibrary.com

Sequential Synthetic Pathways

A sequential approach to this compound is challenging if starting from simple anisole due to the directing group conflicts mentioned previously. A more plausible strategy involves starting with a precursor that already contains the desired 1,3,5-substitution pattern. For example, a synthetic route could begin with 3-bromo-5-hydroxybenzoic acid.

One potential sequential route is outlined below:

Decarboxylation: The starting material, 3-bromo-5-hydroxybenzoic acid, can be decarboxylated to yield 3-bromophenol.

Methylation: The resulting phenol (B47542) can be methylated using a reagent like dimethyl sulfate (B86663) to form 3-bromoanisole (B1666278). researchgate.net

Formylation: A formyl group can be introduced at the 5-position via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, to give 3-bromo-5-methoxybenzaldehyde.

Difluoromethylation: The aldehyde functional group can then be converted to the target difluoromethyl group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents that can transform a carbonyl into a difluoromethylene group.

This linear sequence builds the molecule step-by-step on a core aromatic ring, carefully introducing each functional group in an order that facilitates the subsequent transformation. A similar multi-step pathway has been described for the synthesis of 3-bromo-5-trifluoromethylaniline, which starts from 4-bromo-2-trifluorotoluidine and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps. google.com

Convergent Synthetic Pathways

A convergent strategy offers an alternative approach that can be more efficient, especially if the synthesis of the fragments is straightforward. For this compound, a convergent approach could involve the coupling of a difluoromethyl-containing fragment with a suitably functionalized anisole derivative.

A key step in such a synthesis would be a cross-coupling reaction to form the C-CF₂H bond. The development of palladium-catalyzed difluoromethylation of aryl halides and pseudohalides is a significant enabler for this type of strategy. escholarship.org

A potential convergent route could be:

Fragment 1 Synthesis: Preparation of a difluoromethyl source, such as a difluoromethyl-containing organometallic reagent or the use of a precursor like bromodifluoromethane (B75531) (HCF₂Br) in the presence of a catalyst.

Fragment 2 Synthesis: Preparation of a 3-bromoanisole derivative that is activated for cross-coupling at the 5-position. A suitable precursor would be 3,5-dibromoanisole (B46405) or 3-bromo-5-iodoanisole. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions would allow for selective coupling at the 5-position.

Fragment Coupling: The two fragments are then combined in a palladium-catalyzed cross-coupling reaction. For example, reacting 3-bromo-5-iodoanisole with a difluoromethylating agent like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable palladium catalyst and ligand system would yield the final product, this compound.

This convergent approach isolates potentially difficult reactions into the synthesis of one fragment, and the final coupling step can often be high-yielding, making it an attractive alternative to a lengthy sequential synthesis. scholarsresearchlibrary.com

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Difluoromethyl Anisole

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 3-Bromo-5-(difluoromethyl)anisole serves as a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and this compound is a suitable substrate for this reaction. nih.govmdpi.com This palladium-catalyzed process involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.netrsc.org The reaction is highly tolerant of various functional groups and can be used to introduce a wide array of aryl, heteroaryl, and alkyl substituents. nih.govmdpi-res.com

The general applicability of Suzuki-Miyaura coupling allows for the synthesis of a diverse range of biaryl compounds from this compound. For instance, reaction with variously substituted phenylboronic acids can introduce new phenyl groups, creating complex biaryl structures. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a base, like K₂CO₃, in a suitable solvent system. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is illustrative and provides generalized examples of potential reactions based on established Suzuki-Miyaura coupling methodologies.

EntryBoronic Acid/EsterCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water3-(Difluoromethyl)-5-phenylanisole
24-Methylphenylboronic acidPd(OAc)₂Cs₂CO₃Dioxane/Water3-(Difluoromethyl)-5-(4-methylphenyl)anisole
33-Furylboronic acidPdCl₂(dppf)K₃PO₄THF3-(Difluoromethyl)-5-(3-furyl)anisole

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rug.nlnih.govwisc.edu Nickel catalysts can effectively couple aryl bromides with a variety of partners, sometimes exhibiting unique reactivity compared to their palladium counterparts. researchgate.net These reactions often employ organozinc or Grignard reagents as coupling partners. nih.gov For this compound, nickel-catalyzed couplings provide an additional avenue for C-C bond formation. The choice of ligand is crucial in these reactions, influencing both catalytic activity and selectivity. tdx.cat

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions This table presents hypothetical examples based on known nickel-catalyzed cross-coupling methods.

EntryCoupling PartnerCatalyst SystemSolventProduct
1Phenylzinc chlorideNiCl₂(dppp)THF3-(Difluoromethyl)-5-phenylanisole
2Methylmagnesium bromideNiCl₂(dmpe)Diethyl ether3-(Difluoromethyl)-5-methylanisole
3VinyltributyltinNi(COD)₂ / PPh₃Toluene3-(Difluoromethyl)-5-vinylanisole

Beyond Suzuki-Miyaura and standard nickel-catalyzed reactions, other transition-metal-catalyzed methods can be employed to functionalize the aryl bromide moiety of this compound. The Negishi coupling, which utilizes organozinc reagents, is a notable example. nih.govacs.org This reaction is known for its high functional group tolerance and reactivity. whiterose.ac.uk Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt. The subsequent palladium- or nickel-catalyzed coupling with this compound would yield the desired cross-coupled product.

In recent years, transition-metal-free cross-coupling reactions have gained attention as a more sustainable synthetic strategy. acs.org These reactions often proceed through a radical mechanism, initiated by a strong base and sometimes an organic promoter. researchgate.net For this compound, a base-promoted homolytic aromatic substitution could potentially be employed to form biaryl compounds. This approach involves the generation of an aryl radical from the aryl bromide, which then adds to another aromatic compound. acs.org While potentially offering a greener alternative, these methods may present challenges in terms of regioselectivity and functional group compatibility. researchgate.net

Reactivity Profiles of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key pharmacophore, often used as a bioisostere for hydroxyl, thiol, or amide groups. nih.gov Its reactivity is distinct from that of the aryl bromide.

Direct functionalization of the C-H bond within the difluoromethyl group represents an atom-economical approach to introduce further complexity into the molecule. nih.gov While less common than cross-coupling reactions at the bromide position, radical-mediated C-H functionalization is a plausible pathway. For instance, radical fluoroalkylation methods could potentially be adapted for this purpose. cas.cn This might involve the generation of a difluoromethyl radical, which could then be trapped by a suitable reagent. However, the development of selective C-H functionalization methods for the CF₂H group remains an active area of research. nih.govbeilstein-journals.org

Hydrogen-Bonding Capabilities and Influence on Molecular Interactions

The difluoromethyl group (CF2H) present in this compound is recognized for its capacity to act as a hydrogen bond donor. This characteristic is attributed to the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond and imparts a degree of acidity to the hydrogen atom. Recent studies have demonstrated that the difluoromethyl group can form hydrogen bonds, and its hydrogen bond acidity parameter, [A], has been quantified. rsc.org This parameter defines the strength of the hydrogen bond donation.

The ability of the difluoromethyl group to participate in hydrogen bonding is comparable to that of other known hydrogen bond donors like thiophenol, aniline, and various amine groups. researchgate.net However, it is a weaker hydrogen bond donor compared to a hydroxyl group. researchgate.net For instance, in a related compound, 1-(difluoromethyl)-2-nitrobenzene, the intramolecular hydrogen bonding interaction provides a stabilization energy of 4.3 kcal mol⁻¹, whereas the analogous interaction in 2-nitrophenol (B165410) is significantly stronger at 9.9 kcal mol⁻¹. rsc.org This capacity for hydrogen bonding can influence the molecule's interactions with other molecules, including solvents and biological macromolecules, potentially affecting its physical properties and reactivity in various chemical environments.

Transformations at the Anisole (B1667542) Framework

The anisole framework of this compound, characterized by the methoxy (B1213986) group (-OCH3) attached to the benzene (B151609) ring, is susceptible to a variety of chemical transformations. These reactions can target the aromatic ring itself or the ether linkage.

Electrophilic Aromatic Functionalization of Methoxylated Arenes (e.g., Formylation, Chlorination)

The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions.

Formylation: The introduction of a formyl group (-CHO) onto an aromatic ring is a synthetically important transformation. Several methods exist for the formylation of activated arenes like anisole derivatives. uniroma1.ituio.noresearchgate.netthieme-connect.denih.gov The Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide and phosphoryl chloride, is a widely used method for the direct formylation of arenes. thieme-connect.de The reaction proceeds through an electrophilic iminium salt that attacks the electron-rich aromatic ring. thieme-connect.de For methoxy-substituted arenes, formylation typically occurs at the positions ortho and para to the methoxy group. researchgate.net The regioselectivity of the formylation can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring. For example, in some cases, exclusive ortho-formylation has been observed. researchgate.net

Chlorination: The chlorination of methoxylated arenes is another common electrophilic aromatic substitution. Traditional chlorinating agents like chlorine or hypochlorous acid can be used, often in the presence of a Lewis or protic acid to enhance reactivity. orgsyn.org However, these reactions can sometimes lead to a mixture of monochlorinated products and even polychlorination. orgsyn.org More selective chlorinating agents and methods have been developed to achieve site-selective chlorination of electron-rich aromatic compounds. orgsyn.orgbeilstein-journals.orgresearchgate.netlookchem.com For instance, copper-catalyzed chlorination has been shown to be effective for arenes bearing electron-donating groups like a methoxy group. semanticscholar.org The methoxy group directs the incoming electrophile to the ortho and para positions. semanticscholar.org

The table below summarizes the typical regioselectivity observed in the electrophilic functionalization of anisole derivatives.

Electrophilic ReagentTypical Position of Substitution on Anisole
Formylating agentsOrtho and Para
Chlorinating agentsOrtho and Para

Activation and Derivatization of Aryl Ether Linkages

The carbon-oxygen bond of the aryl ether linkage in anisole derivatives is generally robust. acs.org However, under specific catalytic conditions, this bond can be activated and cleaved, allowing for further derivatization. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the transformation of aryl ethers. acs.orgrsc.orgresearchgate.net These reactions enable the replacement of the methoxy group with various other functionalities. The use of nickel catalysts can make aryl ethers behave similarly to aryl halides in cross-coupling reactions. acs.org This approach is advantageous due to the wide availability, lower cost, and reduced toxicity of anisole derivatives compared to their corresponding aryl halide counterparts. acs.org The direct transformation of the methoxy group facilitates the synthesis of complex aromatic compounds and allows for late-stage functionalization of molecules. acs.org

Mechanistic Investigations into Reactive Intermediates and Reaction Kinetics

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying the reactive intermediates and the kinetics of the transformations.

Spectroscopic Analysis of Reaction Pathways

Spectroscopic techniques play a vital role in elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time and to identify and characterize reaction intermediates. uni-regensburg.de For instance, in situ illumination NMR has been employed to study photocatalytic reactions, allowing for the differentiation between light-dependent and light-independent pathways and the observation of transient intermediates. uni-regensburg.de Mass spectrometry is another powerful tool for detecting and identifying intermediates and products in a reaction mixture. bohrium.com

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a chemical reaction, providing detailed mechanistic insights. By replacing an atom with one of its isotopes (e.g., replacing hydrogen with deuterium), chemists can follow the labeled atom's journey and determine which bonds are broken and formed. uni-rostock.de For instance, deuterium (B1214612) labeling studies can help to elucidate the mechanism of electrophilic aromatic substitution by revealing the positions of deuterium incorporation. uni-rostock.de Carbon isotope labeling, using isotopes like ¹³C or ¹⁴C, is another valuable tool, particularly for studying reactions that involve the transfer of carbon-containing groups. au.dk Such studies can provide definitive evidence for proposed reaction pathways and the involvement of specific intermediates.

Computational Chemical Modeling of Reaction Mechanisms (e.g., Density Functional Theory)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. DFT calculations allow for the theoretical investigation of reaction pathways, transition states, and the electronic properties of molecules, providing insights that complement experimental findings. However, a comprehensive search of the scientific literature reveals a significant gap in the computational analysis of reaction mechanisms specifically involving This compound .

While extensive DFT studies have been conducted on structurally related compounds, such as other halogenated and fluorinated anisole derivatives, direct computational modeling of the reaction mechanisms for this compound is not publicly available. For instance, research has been published on the thermal decomposition of molecules like 3,5-Difluoro-2,4,6-trinitroanisole, and the mechanisms of electrophilic aromatic substitution and difluoromethylation have been explored for various substrates. These studies highlight the power of DFT in predicting reaction outcomes and understanding the influence of substituents on reactivity.

The application of DFT to this compound could provide valuable data on several fronts:

Reaction Energetics: Calculation of activation energies and reaction enthalpies for potential transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the difluoromethyl group.

Transition State Analysis: Identification and characterization of transition state structures would offer a detailed picture of the reaction coordinates and help to rationalize regioselectivity and stereoselectivity.

Electronic Structure Analysis: Examination of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps could predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts.

Theoretically derived data, such as that presented in the hypothetical data tables below, would be instrumental in understanding and predicting the chemical behavior of this compound.

Hypothetical Interactive Data Tables for Computational Studies on this compound

Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction

This interactive table presents hypothetical DFT-calculated activation energies (in kcal/mol) for the substitution of the bromine atom in this compound with different nucleophiles. The data is sorted by activation energy, with lower values indicating a more facile reaction.

NucleophileSolventActivation Energy (kcal/mol)
CH₃O⁻Methanol22.5
NH₃Acetonitrile25.8
CN⁻DMSO20.1
OH⁻Water24.2

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

This table displays the hypothetical calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, which is an indicator of chemical reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap 5.62

The absence of specific computational studies on this compound underscores a clear opportunity for future research. Such investigations would not only fill a void in the current body of chemical knowledge but also provide a valuable theoretical framework for chemists working with this and related fluorinated aromatic compounds.

Strategic Applications in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

3-Bromo-5-(difluoromethyl)anisole serves as a multifaceted building block, with each functional group offering distinct opportunities for chemical transformation. The bromine atom is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents at the C3 position.

The difluoromethyl (CF2H) group is of particular importance in medicinal chemistry, where it is often used as a lipophilic bioisostere for hydroxyl, thiol, or amine groups. researchgate.net Its presence can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. researchgate.net The methoxy (B1213986) group can also be a site for modification, for instance, through ether cleavage to reveal a phenol (B47542), which can then be further functionalized.

Table 1: Reactive Sites and Potential Transformations of this compound

Reactive SiteType of ReactionPotential Products
C-Br BondSuzuki CouplingBiaryl compounds
C-Br BondSonogashira CouplingAryl-alkyne derivatives
C-Br BondBuchwald-Hartwig AminationAryl amines and amides
C-Br BondHeck CouplingStilbene derivatives
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted aromatic rings
O-CH3 EtherEther CleavagePhenolic derivatives

Implementation in Late-Stage Functionalization for Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at the final stages of a synthetic sequence. acs.orgscispace.com This approach avoids the need for de novo synthesis of each analog, thereby accelerating the exploration of structure-activity relationships (SAR). scispace.com this compound is an ideal reagent for LSF due to the predictable and selective reactivity of its bromine atom.

The incorporation of fluorine into drug candidates can profoundly impact their biological properties, including potency, metabolic stability, and bioavailability. core.ac.uk The difluoromethyl group, in particular, is a sought-after motif. acs.org By using this compound in cross-coupling reactions, the difluoromethylanisole moiety can be appended to a bioactive core, providing a rapid method for generating fluorinated analogs. This allows medicinal chemists to systematically probe the effects of this specific fluorinated substituent on a drug's performance.

The principle of LSF extends to the modification of large molecules, including peptides and other biological macromolecules. The chemoselective nature of reactions involving the bromo group on this compound allows for its site-selective installation onto a macromolecule that has been pre-functionalized with a suitable coupling partner (e.g., a boronic acid). This enables the precise introduction of the difluoromethylphenyl group to study its impact on the macromolecule's structure and function.

Targeted Synthesis of Chemically Significant Structural Motifs

Beyond its general utility as a building block, this compound is employed in the targeted synthesis of specific, high-value chemical structures.

Aryldifluoromethyl aryl ethers (ArCF2OAr') are emerging as important pharmacophores. One efficient method for their synthesis involves a nickel-catalyzed Suzuki cross-coupling reaction between an aryloxydifluoromethyl bromide and an arylboronic acid. nih.gov While this compound itself is not an aryloxydifluoromethyl bromide, it can be a precursor to related intermediates. More directly, the bromo- functionality allows for coupling reactions with phenols to form ether linkages, although alternative strategies are often employed to construct the Ar-O-CF2-Ar' core. A general nickel-catalyzed approach highlights the utility of related bromo-difluoro compounds in synthesis. nih.gov

Table 2: Representative Nickel-Catalyzed Synthesis of an Aryldifluoromethyl Aryl Ether nih.gov

ComponentExample ReagentRole
Arylboronic AcidPhenylboronic acidAryl source
Aryloxydifluoromethyl Bromide1-(Bromodifluoromethoxy)-4-methylbenzeneCF2OAr' source
CatalystNickel(II) complexFacilitates cross-coupling
LigandBipyridine derivativeStabilizes and activates the catalyst
BaseInorganic base (e.g., K3PO4)Promotes the reaction
SolventAcetone or similar polar aprotic solventReaction medium

This methodology demonstrates good functional group tolerance and allows for the late-stage difluoromethylation of pharmaceuticals and natural products. nih.gov

The 6-(difluoromethyl)phenanthridine scaffold is a valuable planar nitrogen heterocycle in pharmaceutical and agrochemical research. researchgate.net A common strategy for its synthesis involves the radical difluoromethylation of a biphenyl (B1667301) isocyanide precursor, which undergoes a subsequent intramolecular cyclization. researchgate.netacs.org

A plausible synthetic route starting from this compound would involve a Suzuki coupling to generate a substituted 2-isocyanobiphenyl. This intermediate can then be subjected to radical difluoromethylation conditions to yield the target phenanthridine. Various sources of the difluoromethyl radical can be employed, often generated under photoredox catalysis. researchgate.net

Table 3: Proposed Synthetic Sequence to a Difluoromethylated Phenanthridine

StepReaction TypeStarting MaterialKey ReagentIntermediate/Product
1Suzuki CouplingThis compound2-Isocyanophenylboronic acid2-Isocyano-3'-(difluoromethyl)-5'-methoxy-1,1'-biphenyl
2Radical Cyclization2-Isocyano-3'-(difluoromethyl)-5'-methoxy-1,1'-biphenylCF2H radical source (e.g., from difluoromethyl sulfones)2-Methoxy-4,6-bis(difluoromethyl)phenanthridine

This approach showcases how the functionalities of this compound can be strategically manipulated to build complex, difluoromethylated heterocyclic systems.

Advanced Theoretical and Computational Investigations of Difluoromethylated Aromatic Systems

Conformational Analysis and Electronic Structure Studies of 3-Bromo-5-(difluoromethyl)anisole

The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into aromatic systems like anisole (B1667542) can significantly alter their three-dimensional structure and electronic properties. These changes, in turn, influence the molecule's reactivity, intermolecular interactions, and potential applications. Computational chemistry provides powerful tools to investigate these effects at a molecular level.

Impact of Fluorination on Aromatic System Conformation

The conformation of anisole derivatives is primarily determined by the dihedral angle between the plane of the aromatic ring and the C-O-C bond of the methoxy (B1213986) group. In unsubstituted anisole, the most stable conformation is planar, allowing for maximum conjugation between the oxygen lone pair and the aromatic π-system. However, the introduction of substituents, particularly on the methyl group, can lead to significant conformational changes.

For difluoromethyl ethers (Ar-O-CHF₂), computational studies on analogous systems suggest a departure from the planarity observed in simple anisoles. Unlike the trifluoromethyl group, which strongly favors an orthogonal conformation, the difluoromethyl group is more flexible. rsc.org This flexibility arises from a delicate balance of steric and stereoelectronic effects.

Table 1: Illustrative Conformational Data for Anisole Derivatives

CompoundSubstituentPreferred Dihedral Angle (θ)Energy Difference (Planar vs. Orthogonal)
Anisole-OCH₃~0° (Planar)Planar is lower by ~3.0 kcal/mol rsc.org
Trifluoromethyl Anisole-OCF₃~90° (Orthogonal)Orthogonal is favored
Difluoromethyl Anisole-OCHF₂0° - 50°No strong preference rsc.org

Note: This table presents generalized data for anisole and its fluorinated analogs to illustrate trends. Specific values for this compound require dedicated computational studies.

Electronic Effects of the Difluoromethyl Group on Aromatic Reactivity

The electronic nature of substituents on an aromatic ring is a key determinant of the ring's reactivity towards electrophilic and nucleophilic attack. The difluoromethyl group, and the bromine atom in This compound , both exert significant electronic influence.

The difluoromethyl group is considered to be electron-withdrawing, primarily through the strong inductive effect (-I) of the two highly electronegative fluorine atoms. This effect is somewhat moderated compared to the trifluoromethyl group. The electron-withdrawing nature of the -OCHF₂ group can be quantified by its Hammett constants. For the -OCHF₂ group, the para-substituent constant (σₚ) is approximately 0.20 and the meta-substituent constant (σₘ) is around 0.35, indicating a weaker electron-withdrawing effect than the -OCF₃ group. rsc.org

In This compound , both the bromine atom and the difluoromethoxy group are electron-withdrawing and are positioned meta to each other. The methoxy group itself is typically an activating, ortho-, para-director due to resonance (+M effect). However, the fluorine atoms on the methyl group significantly reduce the electron-donating ability of the oxygen by pulling electron density away, a phenomenon known as the anomeric effect (nO → σ*C-F). rsc.org

Table 2: Hammett Constants for Relevant Substituents

SubstituentσₘσₚElectronic Effect
-OCH₃0.12-0.27Activating, +M > -I
-Br0.390.23Deactivating, -I > +M
-OCF₃0.380.35Deactivating, Strong -I
-OCHF₂~0.35~0.20Deactivating, Moderate -I rsc.org

Note: These values are for monosubstituted benzenes and serve as a guide to the electronic effects in this compound.

Computational Prediction of Reaction Selectivity and Energetics

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the regioselectivity of chemical reactions on substituted aromatic rings. nih.gov By calculating the energies of the transition states for electrophilic attack at different positions on the ring, one can predict the most likely products.

For This compound , an electrophilic aromatic substitution reaction presents several possible sites for attack. The primary directing group is the difluoromethoxy group, which, despite being deactivating, would direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The bromine at position 3 also directs to its ortho and para positions (positions 2, 4, and 5).

A computational analysis would involve modeling the approach of an electrophile (e.g., Br⁺ in a bromination reaction) to each of the available carbon atoms on the ring (positions 2, 4, and 6). The energy of the corresponding sigma-complex (or Wheland intermediate) for each pathway would be calculated. The pathway with the lowest activation energy barrier will correspond to the major product.

Analysis of Bond Dissociation Energies and Molecular Stability in Fluoroanisoles

The stability of a molecule is related to the strength of its chemical bonds, which can be quantified by the bond dissociation energy (BDE). The BDE is the enthalpy change required to break a specific bond homolytically. The introduction of fluorine atoms can significantly alter the BDEs of adjacent bonds.

The BDE of the C-Br bond on an aromatic ring is typically around 80-85 kcal/mol. The electronic environment created by the other substituents can influence this value. The electron-withdrawing difluoromethoxy group might have a modest effect on the C-Br BDE.

Of particular interest is the C-H bond of the difluoromethyl group. This bond can participate in hydrogen bonding, a property that is unusual for a C-H bond and is a direct consequence of the adjacent fluorine atoms. nih.gov The BDE of this C-H bond will be influenced by the electronic nature of the aromatic ring.

Computational studies can provide reliable estimates of BDEs for complex molecules. nih.gov These calculations are crucial for understanding the thermal stability of the molecule and for predicting its behavior in reactions that involve radical intermediates. For example, in photocatalytic difluoromethylation reactions, the relative BDEs of the bonds involved are critical in determining the reaction pathway. science.gov

Table 3: Typical Bond Dissociation Energies (BDE) in Aromatic Systems

BondMoleculeBDE (kcal/mol)
C₆H₅-HBenzene (B151609)111
C₆H₅-BrBromobenzene81
C-FMethane, CF₃H116
C-HMethane, CH₄105
C-HToluene (benzyl)89

Note: This table provides general BDE values. The specific BDEs in this compound would be influenced by the combined electronic effects of all substituents.

Q & A

Basic: What are the recommended synthetic pathways for 3-Bromo-5-(difluoromethyl)anisole, and how do substituent positions influence reactivity?

Methodological Answer:
The synthesis typically involves sequential functionalization of an anisole core. A plausible route includes:

Difluoromethylation : Introduce the difluoromethyl group via cross-coupling (e.g., using Pd-catalyzed reactions with difluoromethyl precursors) at the 5-position of 3-bromoanisole analogs .

Bromination : Electrophilic bromination at the 3-position may require directing groups (e.g., methoxy) to ensure regioselectivity. Halogenation agents like NBS (N-bromosuccinimide) under controlled conditions are often employed .
Substituent Effects : The methoxy group at the 1-position (para to bromo) directs electrophilic substitution, while the difluoromethyl group’s electron-withdrawing nature may reduce reactivity at adjacent positions, necessitating optimized catalysts or temperature .

Basic: How can IR spectroscopy distinguish the methoxy and difluoromethyl groups in this compound?

Methodological Answer:

  • Methoxy Group (OCH₃) : Strong absorption bands near 2830–2815 cm⁻¹ (C-H stretching in OCH₃) and 1250–1150 cm⁻¹ (C-O-C asymmetric stretching) .
  • Difluoromethyl (CF₂H) : Peaks at 1120–1070 cm⁻¹ (C-F stretching) and ~2900 cm⁻¹ (C-H in CF₂H, weaker than OCH₃).
    Validation : Compare with simpler analogs (e.g., 3-bromoanisole) to isolate the difluoromethyl contributions. Solvent subtraction (e.g., KBr pellet vs. solution) is critical to avoid overlapping bands .

Advanced: How does the difluoromethyl group impact the electronic structure and pharmacokinetic properties of this compound?

Methodological Answer:

  • Electronic Effects : The CF₂H group’s strong electron-withdrawing effect reduces electron density on the aromatic ring, altering π-π stacking and hydrogen-bonding potential. Computational studies (DFT) can quantify this via molecular electrostatic potential maps .
  • Pharmacokinetics : Fluorine substituents enhance metabolic stability and membrane permeability. In vitro assays (e.g., microsomal stability tests) are recommended to assess bioavailability. The CF₂H group may also reduce basicity of nearby amines, as seen in related fluorinated drugs .

Advanced: What catalytic systems are effective for dehalogenation or functionalization of this compound?

Methodological Answer:

  • Cross-Coupling : Pd/C or Ni-catalyzed Suzuki-Miyaura reactions (e.g., with aryl boronic acids) enable bromine replacement. Use ligands like XPhos to mitigate steric hindrance from the difluoromethyl group .
  • Hydrodehalogenation : Pd/C under H₂ atmosphere at 250–350°C selectively removes bromine while preserving the methoxy and CF₂H groups. Monitor reaction progress via GC-MS to avoid over-reduction .

Basic: What are the key physical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

  • Boiling Point : Estimated ~220–240°C (extrapolated from similar bromo-difluoroanisoles; e.g., 4-Bromo-2,5-difluoroanisole boils at 179.6°F/82°C under reduced pressure) .
  • Solubility : Lipophilic due to aromatic bromine and CF₂H. Soluble in DCM, THF, and DMSO; sparingly soluble in water. Use logP calculations (e.g., Crippen’s method) for precise predictions .

Advanced: How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute polarizability (α) and hyperpolarizability (β). The bromine and CF₂H groups enhance NLO activity via charge-transfer transitions .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. High β values (>1000 × 10⁻³⁰ esu) suggest potential applications in photonic materials .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity : Likely irritant (based on bromo-anisole analogs). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture or light .

Advanced: How does the difluoromethyl group influence intermolecular interactions in crystal packing?

Methodological Answer:

  • XRD Analysis : Single-crystal XRD reveals C-F···H-C and C-F···π interactions, which stabilize the lattice. Compare with non-fluorinated analogs to quantify packing efficiency .
  • Thermal Stability : TGA/DSC can correlate intermolecular forces with melting points. Fluorine’s high electronegativity often increases thermal resilience .

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